1-(Cyclopentylsulfonyl)-4-nitrobenzene
Description
1-(Cyclopentylsulfonyl)-4-nitrobenzene is a nitroaromatic compound featuring a sulfonyl group (-SO₂-) substituted with a cyclopentyl ring at the para position of nitrobenzene. Its molecular formula is C₁₁H₁₃NO₄S, with a molecular weight of 255.07 g/mol. The sulfonyl group imparts strong electron-withdrawing effects, enhancing the nitro group's stability and influencing reactivity in substitution reactions.
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1-cyclopentylsulfonyl-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10H,1-4H2 |
InChI Key |
XFXHFPWJFGWDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 1-(Cyclopentylsulfonyl)-4-nitrobenzene with structurally related sulfonyl- and nitrobenzene derivatives:
Key Observations:
- The electron-withdrawing nature of the sulfonyl group is more pronounced than the sulfanyl (S-Me) group in 1-(Methylsulfanyl)-4-nitrobenzene, stabilizing the nitrobenzene core .
- Halogen vs. Cycloalkyl Substituents : The 4-chlorophenyl analog (1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene) exhibits higher molecular weight and possible halogen-specific reactivity (e.g., nucleophilic aromatic substitution) compared to the cyclopentyl derivative .
- Hydrogen Bonding : N-Cyclopentyl-4-nitrobenzene-1-sulfonamide’s NH group enables hydrogen bonding, which may enhance solubility in polar solvents compared to the target compound .
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